molecular formula C20H21N3O6S B11024262 N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11024262
M. Wt: 431.5 g/mol
InChI Key: PEEWTYAKNGVKEQ-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylsulfamoyl group, a methoxyethyl side chain, and a dioxo-dihydro-isoindole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction. This involves the reaction of the phenyl ring with dimethylsulfamoyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain is attached through an alkylation reaction. This step involves the reaction of the intermediate compound with 2-methoxyethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole core, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients with specific therapeutic effects.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group could play a role in binding to active sites, while the isoindole core might interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylsulfamoyl)phenyl]acetamide: This compound shares the dimethylsulfamoyl group but has a simpler structure with an acetamide group instead of the isoindole core.

    N-[4-(dimethylsulfamoyl)phenyl]-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: This compound has a similar methoxyethyl side chain and dimethylsulfamoyl group but features a quinazoline core instead of the isoindole core.

Uniqueness

The uniqueness of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its combination of functional groups and structural features. The presence of both the dimethylsulfamoyl group and the isoindole core provides a distinct set of chemical properties and potential reactivity patterns, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H21N3O6S/c1-22(2)30(27,28)15-7-5-14(6-8-15)21-18(24)13-4-9-16-17(12-13)20(26)23(19(16)25)10-11-29-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)

InChI Key

PEEWTYAKNGVKEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Origin of Product

United States

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